Enhanced Lipophilicity vs Des-Methyl Analog
The 4-methyl substituent on the pyridine ring of N-(4-Methyl-2-pyridyl)benzenesulfonamide increases its computed partition coefficient (XLogP3-AA) to 2.1, compared with a logP of approximately 1.73 for the des-methyl analog N-(pyridin-2-yl)benzenesulfonamide [1]. This ~0.37 log unit increase translates to approximately 2.3-fold higher lipophilicity, which is predicted to enhance passive membrane permeability while maintaining compliance with Lipinski's Rule of Five (logP < 5) [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | N-(Pyridin-2-yl)benzenesulfonamide (CAS 1212-07-3): computed logP = 1.7329 |
| Quantified Difference | Δ logP ≈ +0.37 (approximately 2.3-fold higher lipophilicity) |
| Conditions | Computed values: XLogP3-AA 3.0 (PubChem) vs. ChemDiv fragment-based logP prediction |
Why This Matters
Higher lipophilicity within drug-like range can improve membrane permeability and oral bioavailability potential, making this scaffold more suitable for cell-based antibacterial screening than the less lipophilic des-methyl analog.
- [1] PubChem. (2025). Compound Summary for CID 739341: N-(4-Methyl-2-pyridyl)benzenesulfonamide – XLogP3-AA: 2.1. National Center for Biotechnology Information. View Source
